N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound that features a piperidine ring attached to a benzothiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and benzothiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with a piperidine derivative. One common method is the reductive amination of 2-aminobenzothiazole with piperidine-2-carboxaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperidine or benzothiazole rings .
Scientific Research Applications
N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)-1,3-benzothiazol-2-amine
- N-(piperidin-2-ylmethyl)-1,3-benzoxazol-2-amine
- N-(piperidin-2-ylmethyl)-1,3-benzimidazol-2-amine
Uniqueness
N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the specific arrangement of the piperidine and benzothiazole rings. This structural configuration may confer distinct chemical and biological properties compared to similar compounds. For instance, the presence of the sulfur atom in the benzothiazole ring can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H17N3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-2,6-7,10,14H,3-5,8-9H2,(H,15,16) |
InChI Key |
RKIBAFOKWVLBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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